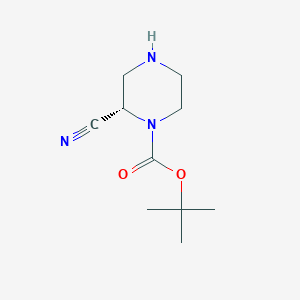
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Descripción general
Descripción
“(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate” is a derivative of piperazine, a chemical compound in which two of the six carbons facing each other in a hexagon ring were replaced with nitrogen . Piperazine is an important compound widely used to develop therapeutics of interest against various diseases due to its availability, simple processing, and high yield .
Synthesis Analysis
In organic synthesis, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate derivatives are used to create orthogonally protected piperazines. These compounds serve as precursors for various 2-substituted piperazines, essential in medicinal chemistry.Molecular Structure Analysis
The molecular structure of benzyl 2-cyanopiperazine-1-carboxylate contains total 34 bond(s); 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Aplicaciones Científicas De Investigación
Metabolic Engineering for 1-Butanol Production
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate finds application in metabolic engineering, specifically in the production of 1-butanol from CO₂. This is exemplified in a study where a modified CoA-dependent 1-butanol production pathway was transferred into Synechococcus elongatus PCC 7942, a cyanobacterium. The use of enzymes like Treponema denticola trans-enoyl-CoA reductase, which utilizes NADH, highlights the compound's role in facilitating biochemical pathways for sustainable chemical production (Lan & Liao, 2011).
Chiral Auxiliary in Organic Synthesis
The compound serves as a chiral auxiliary in organic synthesis. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, were used in dipeptide synthesis and for preparing enantiomerically pure acids. Such applications demonstrate the compound’s utility in enhancing the selectivity and efficiency of synthetic organic reactions (Studer, Hintermann, & Seebach, 1995).
Radical Pathways in Organic Chemistry
The compound plays a role in radical reactions in organic chemistry. This is seen in studies involving tert-butyl phenylazocarboxylates, where the compound facilitates nucleophilic substitutions and radical reactions. These reactions are crucial for modifying organic compounds, thereby contributing to the synthesis of various chemicals (Jasch, Höfling, & Heinrich, 2012).
Catalysis and Enantioselective Reactions
In catalysis, (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate derivatives are used for the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, for example, serve as versatile intermediates for synthesizing a wide range of highly enantioenriched amines. These amines are crucial in pharmaceutical and agrochemical industries (Ellman, Owens, & Tang, 2002).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUFWZZINYMBA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



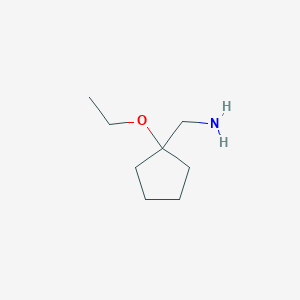
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
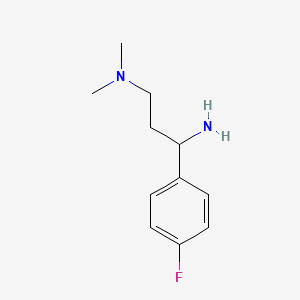
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
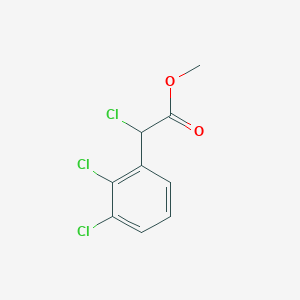
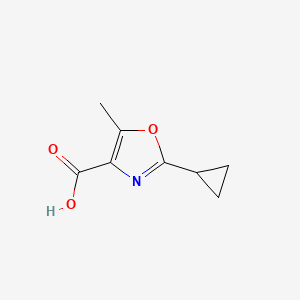
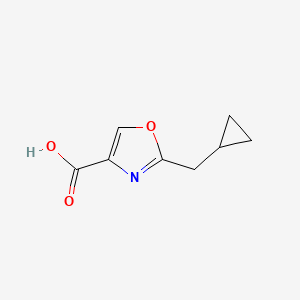

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)
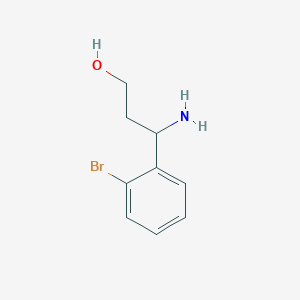
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)